N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-21-12-5-9-18(13-21)24(32)27-15-23-28-29-25(30(23)20-11-6-10-19(26)14-20)34-16-22(31)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAXESJTJIFWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds with a triazole ring have been found to interact with multiple receptors, which could potentially lead to a variety of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 492.98 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities, and a methoxybenzamide moiety that may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For example:
- Study on Melanoma Cells : A related triazole derivative demonstrated selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin content significantly. This suggests potential as an alternative chemotherapeutic agent in melanoma therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities. Specific findings include:
- Antibacterial Screening : Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This indicates that this compound may also exhibit similar antibacterial effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Arrest : Evidence suggests that triazole derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The ability to induce apoptosis is critical for the anticancer activity of these compounds.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, which could contribute to their therapeutic potential .
Study 1: Anticancer Efficacy
In a study focusing on triazole derivatives, several compounds were synthesized and tested against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The results indicated that specific modifications in the triazole structure enhanced anticancer potency significantly .
Study 2: Antimicrobial Properties
Another investigation evaluated the antibacterial activity of various triazole derivatives against common pathogens. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Triazole Derivatives | Induced apoptosis; cell cycle arrest |
| Antimicrobial | Sulfanyl Triazoles | Moderate to strong activity against S. typhi |
| Enzyme Inhibition | Various Triazoles | Inhibition of acetylcholinesterase and urease |
Table 2: Case Study Results
| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Melanoma Study | VMM917 | 15 | Cell cycle arrest at S phase |
| Antibacterial Study | S. typhi | 20 | Bacterial growth inhibition |
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide, have demonstrated promising antibacterial and antifungal properties. Research indicates that compounds with triazole moieties often exhibit significant activity against a range of microbial pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Properties
The compound has also been evaluated for its anticancer potential . In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. A related study highlighted that specific triazole compounds exhibited cytotoxic effects on human cancer cell lines (e.g., HCT-116 and HeLa) with IC50 values below 100 μM . The mechanism of action often involves the disruption of cell cycle progression and induction of apoptotic pathways.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is crucial for inflammatory processes. This inhibition could lead to reduced production of leukotrienes, thus potentially alleviating conditions associated with chronic inflammation .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity. For example, modifications to the triazole ring or the phenacyl group can significantly influence the compound's pharmacological profile. The ability to fine-tune these structures is critical for optimizing efficacy and reducing toxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives, including this compound, against various microbial strains. Results indicated that this compound exhibited superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another research project focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a 1,2,4-triazole core with multiple derivatives reported in the literature. Key structural variations among analogs include:
Structural Insights :
- The 3-chlorophenyl group (shared with AS112 and compound 12 ) enhances hydrophobic interactions in binding pockets.
- Phenacylsulfanyl (target) vs. methylsulfanyl () or ethoxypyridine (): Phenacylsulfanyl may improve solubility or target affinity due to its larger aromatic system.
- 3-Methoxybenzamide (target) vs. picolinamide () or acetamide (): The methoxy group could enhance membrane permeability compared to simpler amides.
Key Observations :
- NF1442 (IC50 = 1.3 µM) demonstrates high potency against Ca²⁺-ATPase, likely due to its quinoline and piperazine substituents . The target compound’s phenacylsulfanyl group may similarly enhance binding to enzymatic pockets.
Comparison of Yields :
- Compound 9 (): 84% yield .
- Compound 12 (): 74% yield .
- Compound 14 (): 103% yield (likely due to purification artifacts) .
Molecular Interactions
- Hydrophobic Stabilization : AS112 () forms 12 hydrophobic interactions, with its 3-chlorophenyl and pyridine groups critical for binding . The target compound’s 3-chlorophenyl and phenacylsulfanyl moieties may exhibit similar stabilization.
- –N–C–S Unit: Implicated in biological activity across triazole and thiazolidine derivatives (e.g., iNOS inhibition in ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the 1,2,4-triazole core in N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide?
- Methodology : The 1,2,4-triazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions. For example, substituted phenylhydrazines can react with carbon disulfide to form intermediates, which are then alkylated to introduce sulfanyl groups like phenacylsulfanyl (as seen in analogous triazole derivatives) . Refluxing in ethanol with catalytic acetic acid (e.g., 12–24 hours at 80°C) is typical. Crystallization in mixed solvents (e.g., ethanol/dichloromethane) yields pure products.
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond geometries and supramolecular interactions. For similar triazole derivatives, SC-XRD data revealed mean C–C bond lengths of 0.004 Å and R-factors < 0.05, ensuring high precision . Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) further assess phase purity and thermal stability.
Q. What spectroscopic techniques are suitable for characterizing the phenacylsulfanyl and methoxybenzamide substituents?
- Methodology :
- FT-IR : Identify ν(C=N) stretches (~1600 cm⁻¹) for the triazole ring and ν(S–C) (~650 cm⁻¹) for sulfanyl groups.
- NMR : NMR shows methoxy protons at δ ~3.8–4.0 ppm and aromatic protons split by substituents (e.g., 3-chlorophenyl at δ ~7.2–7.5 ppm). NMR confirms carbonyl (C=O) at ~165–170 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with <5 ppm error.
Advanced Research Questions
Q. How do electronic and steric effects of the 3-chlorophenyl and phenacylsulfanyl groups influence biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example:
- Replace 3-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antibacterial potency.
- Modify the phenacylsulfanyl chain length to evaluate steric hindrance on target binding (e.g., microbial enzyme inhibition) .
- Computational tools (e.g., molecular docking) predict interactions with targets like cytochrome P450 or bacterial topoisomerases.
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives?
- Methodology :
- In vitro assays : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) to compare literature data.
- Meta-analysis : Identify confounding variables (e.g., solvent polarity in assay media, bacterial strain variability) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antimicrobial efficacy. For example, lower bandgap (ΔE) may enhance reactivity .
Q. How can regioselective functionalization of the triazole ring be achieved to optimize pharmacokinetic properties?
- Methodology :
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during sulfanyl or methylene modifications .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles (e.g., fluorophores) without disrupting the core structure.
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while retaining lipophilicity for membrane permeability .
Q. What mechanistic insights explain the compound’s potential anti-inflammatory or antitumor activity?
- Methodology :
- Enzyme inhibition assays : Test against COX-2 (cyclooxygenase-2) or TNF-α (tumor necrosis factor-alpha) to quantify anti-inflammatory effects.
- Apoptosis studies : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, HeLa) .
- ROS detection : Measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) to link oxidative stress to cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
